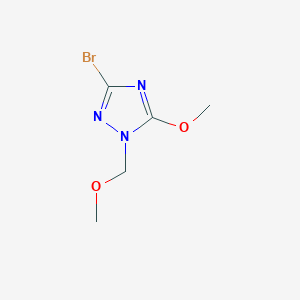

3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Descripción

Propiedades

IUPAC Name |

3-bromo-5-methoxy-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O2/c1-10-3-9-5(11-2)7-4(6)8-9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHYMILKWASMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601205403 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methoxy-1-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573547-56-4 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methoxy-1-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1573547-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methoxy-1-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Physicochemical Profiling and Mass Spectrometric Characterization of 3-Bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized 1,2,4-triazoles serve as critical bioisosteres for amides and esters. Among these building blocks, 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole (CAS: 1573547-56-4) stands out due to its orthogonal reactivity profile[1]. As a Senior Application Scientist, I frequently encounter this scaffold in complex synthetic workflows. This technical guide provides an authoritative breakdown of the exact mass and molecular weight of this compound, detailing the causality behind its structural design and outlining a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise characterization.

Quantitative Profiling: Exact Mass vs. Molecular Weight

A pervasive issue in chemical inventory management is the conflation of "Molecular Weight" and "Exact Mass" within supplier databases. For example, commercial directories often list the exact mass of this compound as 222.04[2]. However, this value actually represents the average molecular weight based on the natural isotopic distribution of its elements.

When transitioning from the synthetic fume hood (where stoichiometry relies on average molecular weight) to the analytical laboratory (where HRMS relies on monoisotopic mass), distinguishing these metrics is paramount. The true monoisotopic exact mass—calculated using the most abundant isotopes ( 12 C, 1 H, 79 Br, 14 N, 16 O)—is 220.97998 Da .

Table 1: Physicochemical Parameters of C 5 H 8 BrN 3 O 2

| Parameter | Value | Causality / Application Context |

| Chemical Formula | C 5 H 8 BrN 3 O 2 | Defines the elemental composition and degree of unsaturation. |

| CAS Registry Number | 1573547-56-4 | Ensures unambiguous identification across regulatory databases[1]. |

| Molecular Weight (MW) | 222.04 g/mol | Utilized for calculating molar equivalents during bulk synthesis[2]. |

| Exact Mass (Monoisotopic) | 220.97998 Da | Serves as the precise target m/z for HRMS identification[3]. |

| Isotopic Signature | ~1:1 ratio (M : M+2) | Diagnostic validation metric confirming the presence of a single Bromine atom ( 79 Br / 81 Br). |

Structural Causality in Experimental Design

Every functional group on this triazole ring has been engineered for a specific synthetic purpose. Understanding the causality behind these substituents is crucial for optimizing downstream reactions, such as Palladium-catalyzed cross-couplings[4].

-

C3-Bromo Group : Acts as the primary electrophilic handle. The carbon-bromine bond is highly polarized, making it an ideal oxidative addition site for Palladium catalysts in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[4].

-

N1-Methoxymethyl (MOM) Group : Triazoles are notoriously prone to unwanted N-alkylation and poor solubility. The MOM group serves a dual purpose: it robustly protects the N1 position during harsh basic coupling conditions and significantly enhances the molecule's solubility in organic solvents like toluene or dioxane. It can be cleanly cleaved post-coupling using acidic conditions (e.g., HCl in methanol).

-

C5-Methoxy Group : Functions as an electronic modulator. By donating electron density into the triazole π -system, it fine-tunes the reactivity of the adjacent C3-bromo position and alters the physicochemical properties (e.g., lipophilicity) of the final drug candidate.

Structural decomposition of the triazole building block and the functional causality of its substituents.

High-Resolution Mass Spectrometry (HRMS) Protocol

To establish a self-validating analytical system, we employ Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzer[3]. The protocol below does not just yield a mass spectrum; it inherently validates the data through isotopic ratio checks and strict mass error thresholds.

Step-by-Step Methodology

-

Sample Preparation :

-

Dissolve 1.0 mg of the triazole in 1.0 mL of LC-MS grade Acetonitrile (ACN).

-

Dilute 10 µL of this stock into 990 µL of ACN/H 2 O (50:50, v/v) supplemented with 0.1% Formic Acid (FA).

-

Causality: The 0.1% FA provides an abundant proton source, driving the equilibrium toward the formation of the [M+H] + pseudo-molecular ion, which is essential for positive mode ESI.

-

-

Instrument Calibration :

-

Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass m/z 556.2771) continuously via a reference sprayer.

-

Causality: Real-time lock-mass correction compensates for thermal drift in the TOF tube, ensuring the mass accuracy remains strictly below the acceptable error threshold of 5 ppm[3].

-

-

Data Acquisition :

-

Operate the HRMS in Positive ESI mode (ESI+).

-

Set the capillary voltage to 3.0 kV and the scan range from m/z 100 to 500.

-

-

Self-Validating Data Analysis :

-

Extract the ion chromatogram (EIC) for the theoretical [M+H] + ions: m/z 221.9873 (for 79 Br) and m/z 223.9852 (for 81 Br).

-

Validation Check 1 (Mass Error): Calculate the mass error using the formula: [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10^6. The result must be ≤ 5 ppm[3].

-

Validation Check 2 (Isotopic Ratio): Verify that the intensity ratio of the m/z 221.98 peak to the m/z 223.98 peak is approximately 50.7 : 49.3. A deviation from this ~1:1 ratio indicates co-elution of an isobaric interference or degradation (e.g., debromination).

-

Self-validating HRMS analytical workflow for the exact mass confirmation of brominated triazoles.

References[1] "3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole - NextSDS", NextSDS Chemical Substance Information,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAjM68kFvMOHKpOepaMy494vJVnSdeTFMGdNNdLhiY_ONZfvhbUhlIDoC04br3NTyD63vplIg2UdYdvPQzzI2lkCsCMyq0ODX9D-0A7SXL5NsZg7XoQ07keWzOEVWi1alboCZxzAJ-47cRxE3-su2Y45Ex954266kBWBdUzN2gdSvyTBrPFozVS9zTSbLjGXvbWyiOt7vt2gYv][2] "Buy 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole", Echemi Chemical Directory,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY0fPPRzCpnMGrNRRDfuRf74Yf0H-rxymFVb-oQeckOFN8uDeiZGgEE75HdCVqgt_IVna_POsFvar5zaSnoRCv99evjX9k2gY25wZnbYH_jvllzxy0C9m1RBavumCwL933o0CklT2l6BdTamhq5QtGbvYZK84qjjvEOyM7W0uiHdjQjsq-1JJlP3MFkamSW9xxV7Ylhm6uWQR7ekryf-vlvA==][4] "Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling", ChemRxiv,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO9-jraHtLQSWU8osBD5tzOR67NynIt4j8tAc0ABTiZj_iKL95jAVCYZeuzeSfXJOqQv7klYL9GkmYx-YBjLKxRqG_tFstOYvbr57EYQJh_INTvaYKJ8-jaxSy0KClrmjIAUmm3tCUfFVTR1o_UC3X-RqFhg==][3] "High Resolution Mass Spectrometry (HRMS) Analysis", ResolveMass Laboratories Inc.,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0uwEVaOZrdAiAG8O8kEP_pYZnkZ5g15d2U1zi8tUUkYHs14yexYgtbpq0gmK-je8QBhSEK3hRn9ibAWLjP3gTkQ0DpIhJvIEOem6wsQb7bPC_dCiypYVUTJwuBRD6u-YMcZZUWKxV7MNQGRd4vkK029_mxRufGPaM7yy1s0Ap51OE]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

This guide provides a detailed analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from analogous structures to offer a robust spectral interpretation.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis, providing critical insights into molecular structure. For novel compounds such as 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole, where direct empirical data may not be publicly available, a predictive approach based on the foundational principles of NMR and data from structurally related analogs is essential. This guide presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, underpinned by a systematic analysis of substituent effects on the 1,2,4-triazole core.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole. These predictions are derived from a comprehensive analysis of substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| O-CH ₃ | ~3.9 - 4.1 | Singlet | N/A |

| N-CH ₂-O | ~5.4 - 5.6 | Singlet | N/A |

| O-CH ₃ | ~3.3 - 3.5 | Singlet | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -Br (C3) | ~140 - 145 |

| C -OCH₃ (C5) | ~158 - 162 |

| N-C H₂-O | ~78 - 82 |

| O-C H₃ (on triazole) | ~58 - 62 |

| O-C H₃ (on MOM group) | ~55 - 59 |

Part 1: Rationale for Predicted Chemical Shifts

The predicted chemical shifts are based on the additive effects of the bromo, methoxy, and methoxymethyl (MOM) substituents on the 1,2,4-triazole ring. The electronic properties of these groups—halogen-induced deshielding, resonance effects of the methoxy group, and the inductive effect of the MOM group—are key to these predictions.

¹H NMR Spectrum Analysis

The proton NMR spectrum of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole is expected to be relatively simple, with three distinct singlet signals corresponding to the three methyl and methylene groups.

-

Methoxy Protons (on Triazole): The methoxy group attached to the C5 position of the triazole ring is expected to resonate in the range of δ 3.9 - 4.1 ppm . This is consistent with typical chemical shifts for methoxy groups on heteroaromatic rings.

-

Methoxymethyl (MOM) Methylene Protons: The methylene protons of the N-methoxymethyl group are anticipated to appear as a singlet at approximately δ 5.4 - 5.6 ppm . The deshielding effect of the adjacent nitrogen and oxygen atoms contributes to this downfield shift.

-

Methoxymethyl (MOM) Methyl Protons: The methyl protons of the MOM group are predicted to be the most upfield, with an expected chemical shift in the range of δ 3.3 - 3.5 ppm .

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide critical information about the carbon skeleton of the molecule.

-

C3-Br Carbon: The carbon atom bonded to the bromine (C3) is expected to be significantly deshielded due to the electronegativity of the bromine atom, with a predicted chemical shift of δ 140 - 145 ppm .

-

C5-OCH₃ Carbon: The C5 carbon, attached to the electron-donating methoxy group, is predicted to be the most downfield carbon of the triazole ring, at approximately δ 158 - 162 ppm .

-

N-CH₂-O Carbon: The methylene carbon of the MOM group is expected to resonate in the range of δ 78 - 82 ppm , influenced by the adjacent nitrogen and oxygen atoms.

-

Methoxy Carbons: The two methoxy carbons are predicted to have distinct chemical shifts. The carbon of the methoxy group on the triazole ring is expected around δ 58 - 62 ppm , while the methoxy carbon of the MOM group is predicted to be slightly more upfield at δ 55 - 59 ppm .

Part 2: Experimental Protocol for NMR Analysis

To empirically validate the predicted chemical shifts, the following experimental protocol is recommended.

Diagram: NMR Sample Preparation and Analysis Workflow

A Comprehensive Technical Guide to the Structural Elucidation of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Introduction: The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] For researchers and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates the molecule's interaction with biological targets, influences its physicochemical properties such as solubility and stability, and governs its solid-state characteristics, including polymorphism.

This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the crystal structure and analyze the X-ray diffraction (XRD) data for a novel substituted triazole, specifically 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole. While, to date, the specific crystal structure for this exact compound is not publicly available, this document serves as a procedural whitepaper. It outlines the necessary steps from synthesis and crystallization to detailed analysis by Single-Crystal and Powder X-ray Diffraction, establishing a robust framework for its structural elucidation.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the chemical synthesis of the target compound and subsequent growth of high-quality single crystals. This phase is often the most challenging yet critical step in the entire process.

Proposed Synthesis of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

The synthesis of N-substituted 1,2,4-triazoles can be achieved through various established routes.[3][4] A common and effective strategy involves the cyclization of appropriately substituted precursors.[5] For the target compound, a plausible and efficient one-pot, three-component synthesis can be proposed, which offers advantages in terms of atom economy and procedural simplicity.

Experimental Protocol: Proposed Synthesis

-

Step 1: In Situ Generation of Hydrazonoformamide Intermediate:

-

To a solution of methoxyacetic hydrazide (1.0 eq) in acetonitrile (5 mL/mmol) at 50 °C, add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

-

Stir the mixture for 1 hour to facilitate the formation of the N'-acetyl-N,N-dimethylhydrazonoformamide intermediate. The causality here is the reaction of the hydrazide with the acetal to form a reactive intermediate primed for aminolysis and cyclization.[5]

-

-

Step 2: Transamination and Cyclization:

-

To the reaction mixture, add methoxymethylamine (1.2 eq) followed by acetic acid (4.0 eq). The acid catalyzes both the transamination and the subsequent intramolecular cyclization.

-

Heat the reaction mixture to 120 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

-

-

Step 3: Bromination and Work-up:

-

After cooling to room temperature, add N-Bromosuccinimide (NBS) (1.1 eq) to selectively brominate the triazole ring at the C3 position.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to crystallization.

-

Cultivating Single Crystals: The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension with sharp edges and no visible defects—is essential.[6] The goal is to create an environment where molecules slowly transition from a disordered state in solution to a highly ordered crystalline lattice.

Common Crystallization Techniques:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to form a near-saturated solution.[7] The container is covered in a way that allows the solvent to evaporate very slowly over days or weeks, gradually increasing the concentration and promoting slow crystal growth.

-

Vapor Diffusion: This technique is highly effective, especially for small quantities of material.[8] A concentrated solution of the compound in a solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two solvents as they diffuse into one another.

Experimental Protocol: Crystallization Screening

-

Purity is Paramount: Begin with the highest purity material available. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).[8] The ideal solvent will dissolve the compound moderately well. Extremely high solubility often prevents crystallization.

-

Setup (Vapor Diffusion):

-

Dissolve 5-10 mg of the purified triazole in 0.5 mL of a primary solvent (e.g., dichloromethane or ethyl acetate) in a small glass vial.

-

Place this vial inside a larger beaker or jar containing 2-3 mL of a volatile anti-solvent (e.g., hexanes or pentane).

-

Seal the larger container and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

-

Patience and Observation: Monitor the vials daily without disturbing them. Crystal growth can take anywhere from a few days to several weeks.

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a plausible synthetic pathway and the underlying reaction mechanisms for the preparation of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole, a heterocyclic compound with potential applications in medicinal chemistry. The proposed synthesis is a multi-step process designed for efficiency and regiochemical control, drawing upon established methodologies in heterocyclic chemistry.

I. Strategic Overview of the Synthesis

The synthesis of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole is strategically designed to proceed through a series of robust and well-documented transformations. The core of this strategy involves the initial construction of a substituted 1,2,4-triazole ring, followed by sequential functionalization to introduce the desired bromo, methoxy, and N-methoxymethyl groups. This approach allows for a convergent and modular synthesis, enabling the potential for diversification at various stages.

The proposed synthetic pathway commences with the formation of a 3-mercapto-1,2,4-triazole precursor, which then undergoes a series of transformations including oxidation, halogenation, nucleophilic substitution, and finally, N-alkylation.

II. Detailed Synthetic Pathway and Experimental Protocols

The synthesis of the target molecule can be envisioned in four principal stages, starting from the readily available thiosemicarbazide.

Stage 1: Synthesis of 5-methoxy-2,4-dihydro-3H-1,2,4-triazole-3-thione

The initial step involves the construction of the 1,2,4-triazole ring system with a thiol group at the 3-position and a methoxy group at the 5-position.

-

Reaction: Thiosemicarbazide is reacted with methyl chloroformate in the presence of a base to yield an acylated intermediate, which then undergoes base-catalyzed intramolecular cyclization.

-

Protocol:

-

Dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol.

-

Add a base, for example, sodium hydroxide (2.0 eq), to the solution and stir.

-

Cool the mixture in an ice bath and add methyl chloroformate (1.1 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.[1]

-

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford 5-methoxy-2,4-dihydro-3H-1,2,4-triazole-3-thione.

-

Stage 2: Synthesis of 3-bromo-5-methoxy-1H-1,2,4-triazole

This stage involves the conversion of the 3-thiol group to the desired 3-bromo substituent. This is a two-step process involving oxidation of the thiol to a sulfonic acid, followed by a Hunsdiecker-type reaction. A more direct approach involves oxidative halogenation.

-

Reaction: The 3-thiol is oxidized to a sulfonyl chloride, which is then converted to the bromide. A more direct method is the reaction with bromine in an acidic medium.

-

Protocol (Direct Bromination):

-

Suspend 5-methoxy-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.0 eq) in a mixture of acetic acid and water.

-

Add bromine (1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the excess bromine with a solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-bromo-5-methoxy-1H-1,2,4-triazole.

-

Stage 3: N-Alkylation to Introduce the Methoxymethyl Group

The final step is the regioselective N-alkylation of the 3-bromo-5-methoxy-1H-1,2,4-triazole with methoxymethyl chloride (MOM-Cl). The alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4 isomers.[2][3] However, the steric hindrance from the adjacent 5-methoxy group is expected to favor alkylation at the N1 position.

-

Reaction: 3-bromo-5-methoxy-1H-1,2,4-triazole is deprotonated with a suitable base, and the resulting anion reacts with methoxymethyl chloride.

-

Protocol:

-

Dissolve 3-bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq) in an anhydrous aprotic solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), to the solution and stir at room temperature for 30 minutes.

-

Add methoxymethyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole.

-

III. Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

1. Formation of the 1,2,4-Triazole-3-thione Ring

The formation of the triazole ring from thiosemicarbazide and an acylating agent proceeds through a well-established pathway.

Caption: Mechanism of 1,2,4-triazole-3-thione formation.

The reaction initiates with the nucleophilic attack of the N4-amino group of thiosemicarbazide on the electrophilic carbonyl carbon of methyl chloroformate, forming an acylthiosemicarbazide intermediate. Subsequent base-catalyzed intramolecular cyclization occurs via the attack of the N2-nitrogen on the carbonyl carbon, followed by dehydration to yield the stable 1,2,4-triazole-3-thione ring.[1]

2. Bromination of the 1,2,4-Triazole Ring

The direct bromination of the 3-thiol to a 3-bromo-1,2,4-triazole likely proceeds through an oxidative halogenation mechanism.

Caption: Plausible mechanism for oxidative bromination.

The thione tautomer of the starting material reacts with bromine to form a sulfenyl bromide intermediate. Further oxidation and subsequent elimination steps lead to the formation of the 3-bromo-1,2,4-triazole. The exact mechanism can be complex and may involve radical intermediates.

3. N-Methoxymethylation

The N-alkylation with methoxymethyl chloride is a classic SN2 reaction.

Caption: Mechanism of N-methoxymethylation.

The base abstracts a proton from one of the nitrogen atoms of the triazole ring, forming a nucleophilic triazolate anion. This anion then attacks the electrophilic methylene carbon of methoxymethyl chloride in a concerted SN2 fashion, displacing the chloride ion and forming the N-C bond. The regioselectivity is primarily governed by steric factors, with the N1 position being less hindered.[2][3]

IV. Data Summary

The following table summarizes the key reactants and expected products for the proposed synthesis.

| Stage | Starting Material | Key Reagents | Product |

| 1 | Thiosemicarbazide | Methyl chloroformate, NaOH | 5-methoxy-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 2 | 5-methoxy-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bromine, Acetic Acid | 3-bromo-5-methoxy-1H-1,2,4-triazole |

| 3 | 3-bromo-5-methoxy-1H-1,2,4-triazole | Methoxymethyl chloride, K₂CO₃ | 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole |

V. Conclusion

This technical guide outlines a logical and feasible synthetic pathway for the preparation of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole. The proposed route relies on well-established chemical transformations and provides a framework for the laboratory synthesis of this and related compounds. The discussion of reaction mechanisms offers insights into the underlying principles governing each synthetic step, which is essential for process optimization and the development of novel analogues. The modular nature of this synthesis also presents opportunities for creating a library of substituted 1,2,4-triazoles for further investigation in drug discovery programs.

VI. References

-

Aouine, Y., Boukhssas, S., Alami, A., Faraj, H., & El Hallaoui, A. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole with an O-tosyl Derivative, Using Two-Dimensional NMR Spectroscopy. Theory and Applications of Chemistry, 4.

-

BenchChem. (2025). Synthesis of 3-Mercapto-1,2,4-triazole from Thiosemicarbazide: An In-depth Technical Guide.

-

Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal, 10(1), 23.

Sources

Physicochemical Profiling and Synthetic Utility of 3-Bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently deployed as a bioisostere for amides and esters due to its robust metabolic stability and favorable hydrogen-bonding profile[1]. However, the functionalization of unprotected 1H-1,2,4-triazoles is notoriously difficult due to annular tautomerism, which distributes electron density across the ring and leads to poor regiocontrol during electrophilic substitution or transition-metal-catalyzed cross-coupling.

3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole (CAS: 1573547-56-4) [2] solves this fundamental synthetic bottleneck. By masking the N1 position with a methoxymethyl (MOM) acetal, this building block locks the regiochemistry of the heterocycle[3]. This modification not only neutralizes the acidic N-H proton—preventing catalyst poisoning during palladium-catalyzed reactions—but also isolates the C3-bromo position for highly specific oxidative addition. This whitepaper details the physicochemical properties, mechanistic rationale, and validated laboratory protocols for utilizing this advanced intermediate in fragment-based drug discovery (FBDD).

Structural and Physicochemical Profiling

Understanding the physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and downstream biological assays. The data below synthesizes the empirical and calculated properties of the compound.

Quantitative Physicochemical Data

| Property | Value | Mechanistic Rationale / Significance |

| CAS Number | 1573547-56-4 | Unique regulatory identifier for procurement and compliance[2]. |

| Molecular Formula | C5H8BrN3O2 | Defines the exact atomic composition. |

| Molecular Weight | 222.04 g/mol | Optimal low-molecular-weight building block, allowing downstream functionalization without exceeding Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 48.5 Ų | Highly favorable for membrane permeability. Falls well below the 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) penetration in derived therapeutics. |

| Hydrogen Bond Donors | 0 | The N1 position is protected by the MOM group, eliminating H-bond donation and increasing organic solubility. |

| Hydrogen Bond Acceptors | 4 | N2, N4, the methoxy oxygen, and the MOM oxygen act as acceptors, providing critical interaction points for target protein binding. |

| LogP (Calculated) | 1.2 – 1.5 | The MOM group and bromine atom synergistically increase lipophilicity compared to the free N-H triazole, facilitating extraction into organic solvents during workup. |

Mechanistic Rationale: The Role of the MOM Group

The installation of the methoxymethyl (MOM) group is not merely a protective measure; it is a strategic regiochemical lock .

If a Suzuki-Miyaura cross-coupling is attempted on an unprotected 3-bromo-1H-1,2,4-triazole, the basic conditions (e.g., K₂CO₃ or K₃PO₄) required for the catalytic cycle will immediately deprotonate the triazole (pKa ~ 10). The resulting triazolide anion is highly electron-rich, which severely deactivates the C-Br bond towards oxidative addition by the Palladium(0) species. Furthermore, the anionic nitrogens strongly coordinate to the metal center, leading to rapid catalyst death.

The MOM group—an acetal functionality—is highly stable under basic, reducing, and nucleophilic conditions. By masking the N1 position, the MOM group prevents tautomerization, maintains the electrophilicity of the C3-carbon, and ensures that the Pd(0) catalyst interacts exclusively with the C-Br bond.

Synthetic workflow from free triazole to functionalized scaffold via MOM protection.

Experimental Protocols & Self-Validating Workflows

The following protocols have been optimized for high-throughput synthesis. Every step includes a self-validating checkpoint to ensure scientific integrity and prevent the propagation of failed reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3 Position

This protocol utilizes anhydrous potassium phosphate (K₃PO₄) rather than sodium carbonate. Causality: The anhydrous phosphate anion provides superior transmetalation kinetics in non-polar solvent mixtures (like Toluene/Water), accelerating the catalytic cycle before the sterically hindered MOM group can induce any off-target catalyst deactivation.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

-

Degassing: Add a solvent mixture of Toluene/H₂O (4:1, v/v). Sparge the solution with ultra-pure Argon for 15 minutes. Do not skip this step; residual oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) complexes.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 90 °C for 12 hours.

-

Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: The complete disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity at m/z 222 and 224) confirms complete oxidative addition and conversion.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Acid-Catalyzed MOM Deprotection

While MOM groups are completely inert to the basic conditions of the Suzuki coupling, they are highly susceptible to acidic hydrolysis.

Causality: Methanol is used as the solvent because it acts as a nucleophile. It traps the highly reactive oxocarbenium intermediate generated during the cleavage of the acetal, driving the equilibrium forward and preventing the intermediate from polymerizing or reacting with the newly installed functional groups.

Acid-catalyzed mechanistic pathway for the deprotection of the N1-MOM group.

Step-by-Step Methodology:

-

Acidic Cleavage: Dissolve the C3-functionalized protected triazole in a 3M solution of HCl in Methanol (10 mL/mmol).

-

Execution: Stir the mixture at 50 °C for 4 hours.

-

Self-Validation (HPLC/TLC): Monitor the reaction via reverse-phase HPLC. Validation Checkpoint: The reaction is complete when the peak corresponding to the starting material shifts to a significantly lower retention time. The deprotected free N-H triazole is vastly more polar than its MOM-protected precursor.

-

Neutralization: Cool the mixture to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~7.5.

-

Isolation: Extract the aqueous layer with a highly polar organic solvent mixture (e.g., CHCl₃/Isopropanol 4:1) due to the increased polarity of the free triazole. Dry over Na₂SO₄ and concentrate to yield the final therapeutic scaffold.

References

- 3-bromo-5-methoxy-1-(methoxymethyl)

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- Protecting Agents. TCI Chemicals.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of MOM-Protected 3-bromo-5-methoxy-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of MOM-protected 3-bromo-5-methoxy-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes established analytical principles with actionable experimental and computational protocols. The guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating approach to stability assessment. Key methodologies, including thermal analysis (DSC/TGA) and computational modeling (DFT), are detailed, supported by illustrative data and visualizations to facilitate a deeper understanding of the factors governing the stability of this molecule.

Introduction: The Significance of Substituted 1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in the design of a vast array of therapeutic agents, exhibiting a wide spectrum of biological activities including antifungal, antiviral, and anticancer properties.[1][2][3][4] The specific substitution pattern of 3-bromo-5-methoxy-1H-1,2,4-triazole offers a unique combination of a reactive handle (the bromine atom) for further synthetic elaboration and a methoxy group that can influence the electronic properties and metabolic stability of the core.

The thermodynamic stability of such a molecule is a critical parameter in drug development. It dictates the compound's shelf-life, its compatibility with various formulation excipients, and its behavior under physiological conditions. Instability can lead to the formation of degradation products with altered efficacy or toxicity profiles. Therefore, a thorough understanding of the thermodynamic landscape of this molecule is paramount.

The Role of the Methoxymethyl (MOM) Protecting Group

In the multi-step synthesis of complex molecules, protecting groups are indispensable tools for temporarily masking reactive functional groups.[5] The methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyl and N-H functionalities due to its relative stability under a range of conditions and its straightforward introduction and removal.[5][6] In the context of 3-bromo-5-methoxy-1H-1,2,4-triazole, the MOM group is typically installed on one of the triazole nitrogens to prevent unwanted side reactions during subsequent synthetic transformations.

However, the introduction of the MOM group also introduces a potential liability. While generally stable, the MOM group can be cleaved under certain acidic conditions or in the presence of Lewis acids.[7] This guide will explore the thermal stability of the intact MOM-protected triazole, a crucial factor for its handling, purification, and storage.

Assessing Thermodynamic Stability: A Multi-pronged Approach

A comprehensive evaluation of thermodynamic stability necessitates a combination of experimental and computational techniques. This dual approach provides a more complete picture, with experimental methods offering real-world data on bulk material behavior and computational methods providing insights at the molecular level.

Figure 2: A conceptual diagram of potential thermal decomposition pathways for MOM-protected 3-bromo-5-methoxy-1H-1,2,4-triazole, which can be investigated using DFT calculations.

Conclusion and Future Perspectives

The thermodynamic stability of MOM-protected 3-bromo-5-methoxy-1H-1,2,4-triazole is a multifaceted property that requires a synergistic combination of experimental and computational investigation. This guide has outlined a robust framework for such an assessment, emphasizing the importance of understanding the "why" behind the "how."

By implementing the detailed protocols for DSC, TGA, and DFT, researchers can obtain a comprehensive stability profile of this important synthetic intermediate. This knowledge is critical for optimizing reaction conditions, ensuring safe handling and storage, and ultimately, for the successful development of novel therapeutics based on the 1,2,4-triazole scaffold.

Future studies could expand upon this framework by investigating the impact of different protecting groups on the triazole core's stability, exploring the kinetics of decomposition in greater detail, and examining the stability of the molecule in different solvent systems and in the solid state.

References

-

Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

- Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025).

- Li, X., Wang, M., & Yao, C. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 9, 742084.

- BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.

- IRJEdT. (n.d.).

- Zhang, Y., Wang, S., Li, H., & Zhang, J. (2022). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Chemical Engineering Journal, 433, 134480.

- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 312-353.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

- Fiveable. (2025). Mom: Organic Chemistry II Study Guide.

- ResearchGate. (n.d.).

- Fershtat, L. L., Makhova, N. N., & Pivina, T. S. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 27(3), 850.

- Sanna, R., et al. (2021).

- Al-Awadi, N. A., El-Dusouqui, O. M., & Ibrahim, M. R. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules.

- Kass, S. R., et al. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry, 82(10), 5175–5183.

- Kikelj, D., et al. (2018). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 23(11), 2947.

- ResearchGate. (n.d.).

- ResearchGate. (2025). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques.

- ResearchGate. (2025). DFT Study on the Thermodynamic Properties of Poly-Bromine Carbazole.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

- Bentham Science Publishers. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach.

- American Chemical Society. (2021).

- MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- Elixir Journal. (2012). Quantum chemical calculations on the electronic and thermodynamic properties of 3,5-diamino-1,2,4-triazole.

- American Chemical Society. (2008). Thermal Analysis.

- MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.

- SpringerLink. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.

- Journal of Chemistry and Technologies. (2025). Theoretical Investigation into the Protonation of 1,2,4-Triazole by HCl Acid in Gaseous Media.

- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

- National Center for Biotechnology Information. (n.d.). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain.

- ResearchGate. (n.d.). Thermogravimetric analysis and (c, d) DSC thermograms of triazole-containing brush polymers.

- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

- American Chemical Society. (2023). Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole.

-

Royal Society of Chemistry. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-t[7][8][9]riazolo.

- ScienceOpen. (2022).

- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irjweb.com [irjweb.com]

- 3. mdpi.com [mdpi.com]

- 4. scienceopen.com [scienceopen.com]

- 5. fiveable.me [fiveable.me]

- 6. adichemistry.com [adichemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Triazoles in Modern Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The targeted functionalization of this heterocycle via carbon-carbon bond-forming reactions is a critical endeavor in the generation of novel molecular entities with finely tuned pharmacological profiles. Among the arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and broad substrate scope.[1][2][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Suzuki-Miyaura cross-coupling protocols to a specific, high-value building block: 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole . The presence of a methoxy group and a methoxymethyl (MOM) N-protecting group introduces specific considerations for reaction optimization, which will be addressed herein. These protocols are designed to be a robust starting point for the synthesis of a diverse array of 3-aryl- or 3-heteroaryl-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazoles, which are promising scaffolds for further chemical exploration.

Understanding the Components: A Deep Dive into the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester derivative.[4] The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the crucial transmetalation step.[5][6][7]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagents and Considerations for the Coupling of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

The Substrate: 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

-

Reactivity of the C-Br Bond: The carbon-bromine bond at the 3-position of the 1,2,4-triazole ring is the reactive site for the oxidative addition of the palladium catalyst. Bromo-heterocycles are generally good substrates for Suzuki-Miyaura couplings, offering a good balance of reactivity and stability.[1]

-

The Methoxymethyl (MOM) Group: The MOM group is a common protecting group for nitrogen atoms in heterocycles.[9] It is generally stable to the basic conditions of the Suzuki-Miyaura reaction but can be sensitive to strong Lewis acids and some protic acids.[10][11] Care should be taken during workup to avoid acidic conditions that could lead to cleavage of the MOM group.[12]

-

The Methoxy Group: The methoxy group at the 5-position is an electron-donating group, which can slightly influence the electronic properties of the triazole ring. It is generally inert under Suzuki-Miyaura conditions.

Choosing the Right Coupling Partner: Boronic Acids and Esters

A wide variety of aryl, heteroaryl, and vinyl boronic acids and their corresponding esters (e.g., pinacol esters) can be used as coupling partners.[5] The stability and ease of handling of boronic acids make them a popular choice. For sensitive or poorly coupling boronic acids, the corresponding pinacol esters can sometimes offer improved results.

The Heart of the Reaction: Palladium Catalysts and Ligands

The choice of the palladium source and the supporting ligand is critical for a successful coupling reaction.

| Catalyst System | Description | Suitability |

| Pd(PPh₃)₄ | A versatile and commonly used catalyst. It is an air-sensitive solid but often provides good yields for a range of substrates. | A good starting point for initial screening. |

| Pd(dppf)Cl₂ | A robust and air-stable catalyst. The dppf ligand often enhances catalytic activity and is particularly effective for heteroaryl couplings. | An excellent choice for this substrate due to its proven efficacy with challenging couplings. |

| Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) | A highly active catalytic system generated in situ. Buchwald's biarylphosphine ligands are known to promote the coupling of sterically hindered and electron-rich substrates.[13][14] | Recommended for challenging couplings or when lower catalyst loadings are desired. |

The Role of the Base

The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[5][7]

| Base | Strength | Common Solvents | Notes |

| K₂CO₃ | Moderate | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A widely used and effective base for many Suzuki couplings. |

| Cs₂CO₃ | Strong | 1,4-Dioxane, Toluene, DMF | Often used for less reactive substrates or when a stronger base is required. |

| K₃PO₄ | Strong | Toluene, 1,4-Dioxane | A strong, non-nucleophilic base that can be advantageous in certain systems. |

Solvent Systems

The choice of solvent is important for solubilizing the reactants and catalyst and for influencing the reaction rate. Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

1,4-Dioxane/Water: A classic and highly effective solvent system for many Suzuki-Miyaura reactions.

-

Toluene/Water: Another common biphasic system.

-

DMF or Acetonitrile with Water: Polar aprotic solvents that can be effective for certain substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole with a variety of boronic acids.

Materials:

-

3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Pd(dppf)Cl₂ (0.05 equivalents)

-

K₂CO₃ (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 equiv.), the boronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. The final concentration of the bromo-triazole should be approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Optimization and Troubleshooting

For challenging substrates or to improve yields, a systematic optimization of the reaction conditions is recommended.

Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide:

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper degassing of solvents and use of a fresh catalyst. Try a different catalyst/ligand system. |

| Insufficiently strong base | Switch to a stronger base like Cs₂CO₃ or K₃PO₄. | |

| Low reaction temperature | Increase the reaction temperature, potentially using a sealed vessel for higher boiling points. | |

| Debromination of starting material | Proto-deboronation of the boronic acid | Use the corresponding boronic ester (e.g., pinacol ester). Ensure the base is fully dissolved. |

| Homocoupling of the boronic acid | Oxygen contamination | Thoroughly degas all solvents and maintain a positive pressure of inert gas. |

| Cleavage of the MOM group | Acidic conditions during work-up | Use a neutral or slightly basic aqueous work-up. Avoid strong acids. |

Data Presentation: Exemplary Reaction Conditions

The following table provides a summary of potential starting conditions for the Suzuki-Miyaura coupling of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole with phenylboronic acid. These are illustrative and should be optimized for each specific substrate.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | Expected >80% |

| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.0) | Toluene | 100 | 8 | Expected >85% |

| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | DMF/H₂O (5:1) | 100 | 16 | Expected >75% |

Yields are hypothetical and serve as a guide for expected outcomes based on similar reactions in the literature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole scaffold. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a wide range of novel 3-substituted triazole derivatives. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this versatile reaction in drug discovery and development programs.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Al-Zaydi, K. M., et al. (2015). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Molecules, 20(8), 13734–13746. [Link]

-

Royal Society of Chemistry. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(28), 16555-16565. [Link]

-

Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

American Chemical Society. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8569-8575. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Journal of the Chinese Chemical Society, 68(10), 1735-1753. [Link]

-

Zaporizhzhia State Medical University. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Current issues in pharmacy and medicine: science and practice, 16(1), 58-63. [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

-

Fiveable. (2025, August 15). Mom: Organic Chemistry II Study Guide. [Link]

-

Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. [Link]

-

Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(10), 2686-2704. [Link]

-

ScienceDirect. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis, 361, 313-322. [Link]

-

National Center for Biotechnology Information. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 140(45), 15085-15101. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. mt.com [mt.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. fiveable.me [fiveable.me]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Deprotection of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the deprotection of the methoxymethyl (MOM) group from 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole to yield 3-bromo-5-methoxy-1H-1,2,4-triazole. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to ensure procedural success and analytical rigor.

Strategic Overview: The Chemistry of N-MOM Deprotection

The methoxymethyl (MOM) group is a widely employed protecting group for nitrogen atoms within heterocyclic systems due to its stability under a range of synthetic conditions. Its removal, however, requires careful consideration of the substrate's overall functionality to ensure chemoselectivity and prevent unwanted side reactions. The deprotection of an N-MOM group typically proceeds via acid-catalyzed hydrolysis or Lewis acid-mediated cleavage.[1]

Mechanism of Acid-Catalyzed Deprotection:

The reaction is initiated by protonation of the ether oxygen of the MOM group, rendering it a better leaving group. Subsequent nucleophilic attack by a solvent molecule (e.g., water) or a counter-ion leads to the formation of a hemiaminal intermediate, which is unstable and collapses to the deprotected triazole, formaldehyde, and methanol.[1]

**dot graph "Acid_Catalyzed_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="N-MOM Triazole"]; Protonation [label="Protonated Intermediate"]; NucleophilicAttack [label="Hemiaminal Intermediate"]; DeprotectedProduct [label="Deprotected Triazole"]; Byproducts [label="Formaldehyde + Methanol"];

Substrate -> Protonation [label="+ H+"]; Protonation -> NucleophilicAttack [label="+ H2O"]; NucleophilicAttack -> DeprotectedProduct; NucleophilicAttack -> Byproducts; } } Caption: General mechanism of acid-catalyzed N-MOM deprotection.

Key Considerations for 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole:

The presence of both a bromo and a methoxy substituent on the 1,2,4-triazole ring necessitates a careful selection of deprotection conditions.

-

Stability of the Triazole Ring: 1,2,4-triazoles are generally robust and stable to acidic conditions, which is advantageous for deprotection.[2]

-

Stability of the Bromo Substituent: Aryl and heteroaryl bromides are typically stable to a range of acidic conditions. However, very harsh conditions or the presence of certain Lewis acids could potentially lead to side reactions.

-

Stability of the Methoxy Substituent: The methoxy group, being an ether, is susceptible to cleavage under strong acidic or Lewis acidic conditions, particularly with reagents like boron tribromide (BBr₃).[3] The electron-deficient nature of the 1,2,4-triazole ring may influence the lability of this group.

Therefore, the ideal deprotection method will be one that is sufficiently potent to cleave the N-MOM bond while being mild enough to leave the 3-bromo and 5-methoxy substituents intact.

Recommended Deprotection Protocols

Based on a thorough review of the literature for N-MOM deprotection on heterocyclic systems and considering the specific functionalities of the target molecule, the following protocols are recommended. Each protocol includes a discussion of its applicability and potential challenges.

Protocol 1: Acidic Hydrolysis with Hydrochloric Acid

This is a classic and often effective method for MOM deprotection.

**dot graph "HCl_Deprotection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Start [label="Dissolve N-MOM Triazole\nin Methanol"]; Add_Acid [label="Add Concentrated HCl"]; React [label="Stir at Room Temperature\nor Gentle Heat (40-50 °C)"]; Monitor [label="Monitor by TLC/LC-MS"]; Workup [label="Neutralize with NaHCO₃\nExtract with Organic Solvent"]; Purify [label="Column Chromatography"]; Product [label="3-bromo-5-methoxy-1H-1,2,4-triazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Add_Acid; Add_Acid -> React; React -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Product; } } Caption: Experimental workflow for HCl-mediated deprotection.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 equiv) in methanol to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: To the stirred solution, add concentrated hydrochloric acid (37%, ~12 M) dropwise. A typical starting point is 2-4 equivalents.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). The optimal temperature should be determined empirically.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-bromo-5-methoxy-1H-1,2,4-triazole.

Causality and Insights:

-

The use of methanol as a co-solvent aids in the solubility of the starting material.

-

Gentle heating can accelerate the reaction rate, but excessive heat should be avoided to minimize potential side reactions.

-

Careful monitoring is crucial to prevent over-reaction and potential degradation of the product.

Protocol 2: Deprotection with Trifluoroacetic Acid (TFA)

TFA is a stronger acid than HCl and can be effective for more stubborn N-MOM groups. The reaction is typically performed under anhydrous conditions.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

TFA Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA) (5-10 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Causality and Insights:

-

The anhydrous conditions prevent the introduction of water, which can sometimes lead to side reactions with highly reactive intermediates.

-

The use of a larger excess of TFA is common for N-MOM deprotection.[1]

-

The reaction time can vary significantly depending on the substrate's reactivity.

Comparative Data and Method Selection

The choice of deprotection method will depend on the specific requirements of the synthetic route and the stability of other functional groups in the molecule.

| Method | Reagent(s) | Solvent(s) | Temperature | Pros | Cons |

| Acidic Hydrolysis | Concentrated HCl | Methanol | Room Temp to 50 °C | Cost-effective, straightforward workup. | May not be effective for very stable N-MOM groups. |

| Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | Stronger acid, effective for more robust N-MOM groups. | TFA is corrosive and requires careful handling. |

| Lewis Acid Catalysis | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp | Highly effective for ether cleavage. | High risk of cleaving the 5-methoxy group.[3] Not recommended as a first choice. |

| Mild Lewis Acid | TMSI or TMSOTf / 2,2'-Bipyridyl | Acetonitrile or DCM | 0 °C to Room Temp | Milder conditions, potentially higher chemoselectivity. | Reagents are more expensive and moisture-sensitive. |

Recommendation:

For the deprotection of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole, it is recommended to start with the acidic hydrolysis using hydrochloric acid due to its simplicity and the general stability of the triazole ring and its substituents under these conditions. If this method proves to be ineffective, proceeding with trifluoroacetic acid would be the next logical step. The use of strong Lewis acids like BBr₃ should be approached with caution due to the high probability of cleaving the 5-methoxy group.

Self-Validating Systems: In-Process Controls

To ensure the integrity of the deprotection, the following analytical checks should be integrated into the workflow:

-

TLC Analysis: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to monitor the disappearance of the starting material and the appearance of the more polar deprotected product.

-

LC-MS Analysis: Confirm the mass of the product and check for the presence of any significant byproducts, such as the demethylated product (cleavage of the 5-methoxy group) or debrominated species.

-

¹H NMR Spectroscopy of Crude Product: Before purification, a proton NMR of the crude material can provide valuable information on the efficiency of the reaction and the presence of major impurities. Look for the disappearance of the characteristic MOM group signals (a singlet around δ 5.5-6.0 ppm for the N-CH₂-O and a singlet around δ 3.3-3.5 ppm for the O-CH₃) and the appearance of an N-H proton signal for the deprotected triazole.

By systematically applying these protocols and analytical controls, researchers can confidently and efficiently deprotect 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole, a key step in the synthesis of potentially valuable pharmaceutical compounds.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Pernak, J., & Gac-Jener, J. (2002). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. Heterocycles, 58(1), 335. [Link]

-

ACS Publications. (2004). A hierarchy of aryloxide deprotection by boron tribromide. PubMed. [Link]

-

NextSDS. (n.d.). 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole. [Link]

Sources

Application Note: Utilizing 3-Bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole as a Bifunctional Scaffold in API Synthesis

Prepared by: Senior Application Scientist, API Process Development Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary & Mechanistic Rationale

The 1,2,4-triazole core is a privileged pharmacophore in medicinal chemistry, ubiquitous in antifungal, anticancer, and antiviral active pharmaceutical ingredients (APIs) due to its robust hydrogen-bonding capability and metabolic stability[1]. However, the direct, regioselective functionalization of the 1,2,4-triazole ring at the C3 position via C-H activation is notoriously challenging, often leading to complex mixtures or requiring harsh, scale-limiting conditions.

To circumvent this, 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole (CAS: 1573547-56-4) serves as an advanced, bifunctional building block. Its structural design is highly deliberate, offering three distinct mechanistic advantages for late-stage API synthesis:

-

The C3-Bromide (Electrophilic Handle): The bromine atom at the 3-position is highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It allows for the convergent assembly of complex API fragments under mild conditions[2].

-

The C5-Methoxy Group (Electronic Modulator): The methoxy group acts as an electron-donating substituent, tuning the basicity and pKa of the triazole ring. In a biological context, it serves as a rigid hydrogen-bond acceptor, often improving target binding affinity and aqueous solubility compared to unsubstituted analogs.

-

The N1-Methoxymethyl (MOM) Group (Orthogonal Protector): The MOM group is a robust acetal-type protecting group. It shields the acidic N-H of the triazole from interfering with basic organometallic coupling conditions. Crucially, it is orthogonally stable to strong bases and nucleophiles but can be cleanly cleaved under mild acidic conditions that leave the C5-methoxy group and other sensitive API functionalities intact[3].

Synthetic Strategy & Workflow

The standard workflow for integrating this building block into an API involves a two-stage sequence: a basic palladium-catalyzed cross-coupling to install the desired aryl/heteroaryl pharmacophore, followed by an acid-mediated deprotection to reveal the active 1H-1,2,4-triazole.

Workflow: Suzuki-Miyaura coupling followed by MOM deprotection for API fragment synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic integrity and high-fidelity scale-up.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This procedure utilizes a biphasic solvent system and a bidentate phosphine ligand (dppf) to facilitate the oxidative addition of the electron-rich C3-bromide, preventing catalyst deactivation[2].

Reagents:

-

3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 equiv, limiting reagent)

-

Aryl or Heteroaryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

-

System Purging: Charge a dry, round-bottom flask with the triazole core, boronic acid, and K₂CO₃. Evacuate and backfill the vessel with nitrogen (N₂) three times. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active catalytic species.

-

Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Stir at room temperature for 5 minutes.

-

Catalyst Introduction: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of N₂.

-

Reaction Execution: Heat the biphasic mixture to 85 °C. Monitor the reaction via LC-MS or TLC (typically 4–6 hours). Self-Validation: The disappearance of the starting bromide mass (m/z 222/224) and the emergence of the coupled product mass validates successful transmetalation and reductive elimination.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the MOM-protected 3-aryl-5-methoxy-1H-1,2,4-triazole intermediate.

Protocol B: Acid-Mediated MOM Deprotection

The methoxymethyl ether is an acetal. Its cleavage requires an acid source to protonate the oxygen, followed by the expulsion of formaldehyde and methanol[3].

Reagents:

-

3-Aryl-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole intermediate (1.0 equiv)

-

Trifluoroacetic acid (TFA) or 3M HCl in Methanol (Excess)

-

Solvent: Dichloromethane (DCM) (if using TFA)

Step-by-Step Methodology:

-

Preparation: Dissolve the MOM-protected intermediate in anhydrous DCM (0.1 M concentration).

-